
1,1-Bis(trimethylsilyloxy)-1,3-butadiene
Descripción general
Descripción
“1,1-Bis(trimethylsilyloxy)-1,3-butadiene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
There is a study that discusses the synthesis of azoxabicyclo[3.3.1]nonanones based on diastereoselective reactions of 1,1-bis(trimethylsilyloxy)ketene acetals with isoquinolines and quinolines . Another study discusses the synthesis and functionalization of a 1,2-Bis(trimethylsilyl)-1,2 .
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Compounds
1,1-Bis(trimethylsilyloxy)-1,3-butadiene has been utilized in the synthesis of various functionalized compounds. For instance, its reaction with alpha,beta-unsaturated and functionalized acid chlorides affords a variety of 3,5-diketoesters, which are otherwise challenging to obtain using other methods (Rahn et al., 2008). Additionally, its reaction with sulfonyl chlorides allows for the direct synthesis of 2,4-diketosulfones.
Creation of Complex Molecular Structures
The compound is instrumental in creating complex molecular structures. For instance, its reaction with 2-alkoxy- and 2-nitrobenzoyl chlorides leads to the formation of 3,5-diketoesters, which can be transformed into functionalized chromones and 4-hydroxyquinolines (Rahn et al., 2009). These reactions showcase the versatility of this compound in synthesizing diverse molecular frameworks.
Regioselective Synthesis
The compound has been used in regioselective syntheses, such as the creation of 3-(methylthio)phenols via formal [3+3]-cyclocondensations with 3-oxo-bis(methylthio)ketenacetals (Lubbe et al., 2013). This highlights its utility in producing regioisomerically distinct products.
Cyclization Reactions
This compound is effective in cyclization reactions. For example, its use with halo-substituted enones results in the production of various halomethylphenols (Lubbe et al., 2008). These reactions emphasize the compound's role in facilitating cyclization processes to yield structurally complex phenols.
Domino Reactions
The compound is also used in domino reactions. It reacts with tetraalkoxymethanes to form 3-hydroxy-5-alkoxyhomophthalates, demonstrating a convenient approach to such products (Lubbe & Langer, 2010). This exemplifies its role in domino processes that efficiently produce complex molecules.
Synthesis of Organofluorine Compounds
The compound aids in the synthesis of organofluorine compounds. Its reaction with various electrophiles allows for the synthesis of open-chain and cyclic organofluorine compounds (Adeel et al., 2008). This highlights its importance in creating compounds with significant applications in pharmaceuticals and materials science.
Safety and Hazards
The safety data sheet for “1,1-Bis(trimethylsilyloxy)-1,3-butadiene” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a Category 3 flammable liquid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
trimethyl(1-trimethylsilyloxybuta-1,3-dienoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si2/c1-8-9-10(11-13(2,3)4)12-14(5,6)7/h8-9H,1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDZQGWHCOOABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=CC=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369947 | |
| Record name | 2,2,6,6-Tetramethyl-4-(prop-2-en-1-ylidene)-3,5-dioxa-2,6-disilaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87121-06-0 | |
| Record name | 2,2,6,6-Tetramethyl-4-(prop-2-en-1-ylidene)-3,5-dioxa-2,6-disilaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid](/img/structure/B1620693.png)
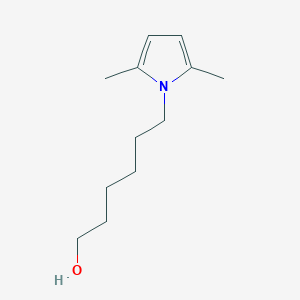
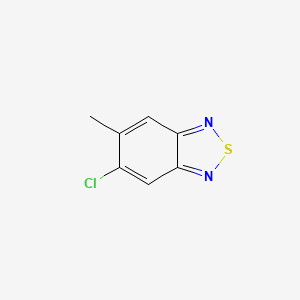

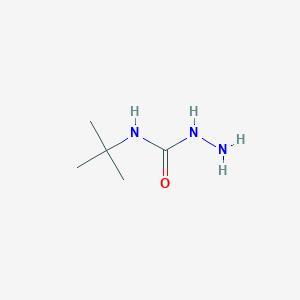
![2-[(2-Benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)oxy]-5-bromobenzaldehyde](/img/structure/B1620704.png)

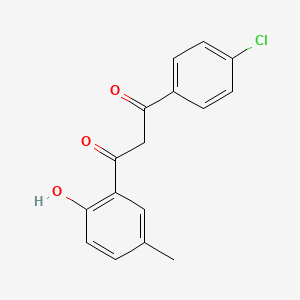
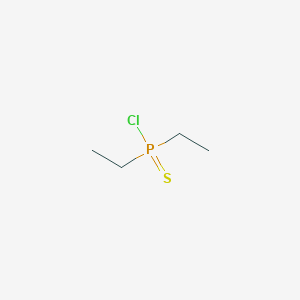
![N-[1-(4-benzylpiperazin-1-yl)propan-2-yl]pyridin-2-amine](/img/structure/B1620710.png)
![{[Imino(2-mercaptoanilino)methyl]amino}methanimidamide hydrochloride](/img/structure/B1620711.png)
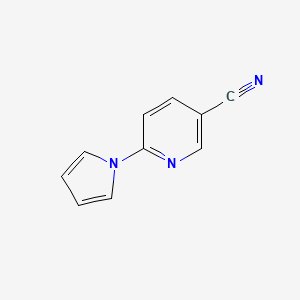
![Methyl 2-[2-(2,2,2-trichloroacetyl)pyrrol-1-yl]benzoate](/img/structure/B1620714.png)
